molecular formula C6H4BrFN2O4S B13514224 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide

Cat. No.: B13514224
M. Wt: 299.08 g/mol
InChI Key: WJWAEAUQYMXZRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes bromine, fluorine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-bromo-2-fluorobenzene, followed by sulfonation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The major product is 4-bromo-2-fluoro-5-aminobenzene-1-sulfonamide.

    Oxidation: Products include various oxidized forms of the sulfonamide group.

Scientific Research Applications

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 4-Bromo-2-fluoroaniline

Uniqueness

4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro and a sulfonamide group on the same aromatic ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C6H4BrFN2O4S

Molecular Weight

299.08 g/mol

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4BrFN2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14)

InChI Key

WJWAEAUQYMXZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)[N+](=O)[O-]

Origin of Product

United States

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